molecular formula C15H13BrN2O4 B3973835 5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione

5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione

Cat. No. B3973835
M. Wt: 365.18 g/mol
InChI Key: XFJHMHIECXCRRR-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione is a chemical compound used in scientific research. It is commonly referred to as BPIP and is a potent and selective inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is involved in the regulation of insulin signaling, making BPIP a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.

Mechanism of Action

BPIP works by inhibiting the enzyme 5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione, which is involved in the regulation of insulin signaling. By inhibiting this compound, BPIP can enhance insulin signaling, leading to improved glucose uptake and metabolism. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects
BPIP has been shown to have several biochemical and physiological effects. In addition to its effects on glucose and lipid metabolism, BPIP has been shown to reduce inflammation and improve endothelial function in animal models. These effects suggest that BPIP may have potential therapeutic applications beyond metabolic disorders.

Advantages and Limitations for Lab Experiments

BPIP has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of 5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione, making it a useful tool for studying the role of this enzyme in various biological processes. However, BPIP has some limitations. It is a complex molecule that requires specialized equipment and expertise for synthesis. Additionally, its effects may be influenced by factors such as dosing and administration route, which must be carefully controlled in laboratory experiments.

Future Directions

There are several future directions for research on BPIP. One potential area of investigation is its effects on other metabolic pathways beyond glucose and lipid metabolism. Additionally, further studies are needed to determine the optimal dosing and administration route for BPIP in animal models and humans. Finally, the potential therapeutic applications of BPIP in humans need to be further explored through clinical trials.

Scientific Research Applications

BPIP has been extensively studied for its potential therapeutic applications. Several studies have shown that BPIP can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce body weight and improve lipid metabolism in obese mice. These findings suggest that BPIP may be a promising therapeutic agent for the treatment of diabetes and other metabolic disorders.

properties

IUPAC Name

(5E)-5-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-3-5-22-13-10(16)6-9(8-12(13)21-4-2)7-11-14(19)18-15(20)17-11/h1,6-8H,4-5H2,2H3,(H2,17,18,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJHMHIECXCRRR-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione
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5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione
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5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione
Reactant of Route 4
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5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione
Reactant of Route 5
Reactant of Route 5
5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione
Reactant of Route 6
5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione

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